![molecular formula C16H17F2NO3S B2412409 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide CAS No. 1797159-83-1](/img/structure/B2412409.png)
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as 4F-MDMB-BICA and is a synthetic cannabinoid. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
- Anti-HIV Activity : Researchers have explored the anti-HIV activity of related indole derivatives. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 and HIV-2 strains. Investigating the anti-viral potential of our compound could be valuable .
- Boric Acid Derivatives : Our compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, is an important boric acid derivative. Understanding its properties and potential applications in boric acid chemistry is relevant .
- Solvatomorphism : Investigate the solvatomorphism of our compound. Solvatomorphs co-crystallize with different stoichiometries of solvent molecules, affecting molecular conformation and arrangements. Analyze the crystal packing, intermolecular interactions, and thermal stabilities of both the anhydrous and hydrate forms .
- Supramolecular Architectures : Explore the role of solvent molecules in shaping supramolecular architectures. Investigate strong and weak intermolecular interactions, including hydrogen bonding patterns. Understanding these interactions can guide crystal engineering strategies .
- Hydrate Stability : Assess the stability of the hydrate form in aqueous environments. Compare it with the anhydrous and monohydrate forms. Consider the implications for drug formulation and delivery .
- Density Functional Theory (DFT) : Perform DFT calculations to gain insights into electronic structure, energetics, and bonding patterns. Investigate the nature of intermolecular interactions and their impact on crystal stability .
Medicinal Chemistry and Drug Development
Crystal Engineering and Solvatomorphism
Materials Science and Supramolecular Chemistry
Pharmaceutical Formulation
Computational Chemistry and DFT Studies
properties
IUPAC Name |
4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-11-8-14(6-7-15(11)18)23(20,21)19-10-16(22-2)12-4-3-5-13(17)9-12/h3-9,16,19H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOLPLYCSYHXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide |
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